

Comparison of Phenol, 4-[(4-ethoxyphenyl)azo]with other azo dyes

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Compound of Interest		
Compound Name:	Phenol, 4-[(4-ethoxyphenyl)azo]-	
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A comprehensive guide comparing the azo dye **Phenol**, **4-[(4-ethoxyphenyl)azo]-** with other notable azo dyes. This document is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data.

Introduction to Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of the dyes used in various industries.[1] Characterized by the presence of one or more azo groups (-N=N-), these compounds are prized for their intense colors, straightforward synthesis, and wide range of applications, including textile dyeing, printing, biological staining, and as pH indicators.[1][2][3] Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[4][5]

Phenol, 4-[(4-ethoxyphenyl)azo]-, also known as 4-ethoxy-4'-hydroxyazobenzene, is a monoazo dye. Its structure, featuring a phenol ring and an ethoxy-substituted phenyl ring linked by an azo bridge, makes it a subject of interest for applications requiring specific chromophoric and solubility properties. This guide compares its performance characteristics with other common azo dyes like p-hydroxyazobenzene and Methyl Orange.

Comparative Performance Data



The performance of azo dyes is critically dependent on their molecular structure. Substituents on the aromatic rings can significantly influence color, solubility, and affinity for substrates. The following tables summarize key quantitative data for **Phenol**, **4-[(4-ethoxyphenyl)azo]-** and other selected azo dyes.

Table 1: Physicochemical Properties of Selected Azo

Dyes

Property	Phenol, 4-[(4- ethoxyphenyl) azo]-	p- Hydroxyazobe nzene	Methyl Orange	4-[(4- Nitrophenyl)az o]phenol
Molecular Formula	C14H14N2O2	C12H10N2O	C14H14N3NaO3S	C12H9N3O3
Molecular Weight	242.28 g/mol	198.22 g/mol	327.33 g/mol	243.22 g/mol
Appearance	Orange-Red Solid	Orange Dye	Orange Crystalline Powder	Molecular Compound
Melting Point (°C)	134-144.5 (similar polymeric dyes) [6]	152-154 °C	> 300 °C	Not specified
λmax (nm)	440-490 (similar polymeric dyes) [6]	~350 nm (in ethanol)	507 nm (acidic), 464 nm (basic)	Not specified
рКа	~8.9 (predicted for similar structure)[7]	~8.2	3.47	Not specified

Note: Data for **Phenol, 4-[(4-ethoxyphenyl)azo]-** is partially inferred from structurally similar polymeric azo dyes due to a lack of specific experimental data in the search results.

Table 2: Dyeing and Fastness Properties on Polyester Fabric



Property	Heterocyclic Azo Dyes (General)	Polymeric Azo Dyes (General)	Commercial Disperse Dyes
Color Hue	Bright Orange-Red[8]	Yellow to Deep Yellow[6]	Varies (e.g., Violet, Scarlet)[2]
Light Fastness (Grade 1-8)	4-6 (Moderate to Good)[8]	6-7 (Very Good)[6]	4-6 (Moderate to Good)[6]
Washing Fastness (Grade 1-5)	4-5 (Very Good)[8]	4-5 (Very Good)[6]	4 (Good)[6]
Rubbing Fastness (Grade 1-5)	4-5 (Very Good)[8]	4-5 (Very Good)[6]	4 (Good)[6]
Sublimation Fastness (Grade 1-5)	4-5 (Excellent)[8]	4-5 (Excellent)[6]	Not specified
Dye Bath Exhaustion (%)	> 90% (Very Good)[8]	> 90% (Very Good)[6]	Not specified

Note: This table presents typical performance data for classes of azo dyes to provide a comparative context for the expected performance of **Phenol**, **4-[(4-ethoxyphenyl)azo]-**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the standard protocols for the synthesis and application of azo dyes.

Protocol 1: Synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-

The synthesis is a two-step process involving diazotization of 4-ethoxyaniline followed by an azo coupling reaction with phenol.[9][10]

Step 1: Diazotization of 4-Ethoxyaniline

• Dissolve 4-ethoxyaniline in a solution of hydrochloric acid and water.



- Cool the solution to 0-5 °C in an ice bath to prevent the decomposition of the diazonium salt. [11]
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 4-ethoxyaniline solution.[12] Maintain the temperature below 5 °C throughout the addition.
- Stir the mixture for a short period after the addition is complete to ensure the full formation of the 4-ethoxybenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling

- Dissolve phenol in an aqueous solution of sodium hydroxide to form a solution of sodium phenoxide. This increases the reactivity of the phenol.[13]
- Cool the sodium phenoxide solution in an ice bath to 0-5 °C.
- With vigorous stirring, slowly add the cold 4-ethoxybenzenediazonium chloride solution from Step 1 to the sodium phenoxide solution.[14]
- An orange-red precipitate of **Phenol**, **4-[(4-ethoxyphenyl)azo]-** will form immediately.[15]
- Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
- Collect the precipitate by suction filtration, wash it with cold water to remove any unreacted salts, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric

- Prepare a dyebath containing the azo dye (e.g., 1% of the weight of the fabric), a dispersing agent, and a pH buffer (typically to maintain a pH of 4.5-5.5).
- Introduce the polyester fabric into the dyebath at room temperature.



- Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.
- Maintain the dyeing process at 130 °C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.[6]
- Cool the dyebath down to 70 °C.
- Remove the dyed fabric, rinse it thoroughly with water, and perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove any unfixed surface dye.
- Finally, wash the fabric with a non-ionic detergent and air dry.

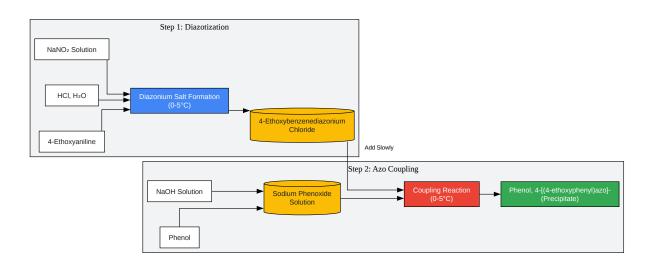
Protocol 3: Determination of pKa using UV-Visible Spectrophotometry

- Prepare a stock solution of the azo dye in a suitable solvent (e.g., ethanol or DMSO).
- Prepare a series of buffer solutions with a wide range of known pH values (e.g., from pH 2 to 12).
- Add a small, constant amount of the dye stock solution to each buffer solution to create a series of test solutions with varying pH.
- Record the UV-Visible absorption spectrum for each test solution over a relevant wavelength range (e.g., 300-700 nm).[16]
- Plot the absorbance at a specific wavelength (where the change between the acidic and basic forms is maximal) against the pH.
- The pKa value is determined from the resulting titration curve, often corresponding to the pH at the half-equivalence point of the absorbance change.[16][17]

Visualizations

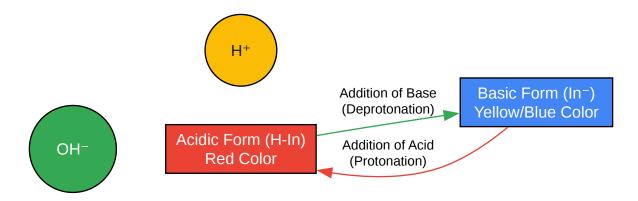
Diagrams are provided to illustrate key processes and relationships.





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Caption: Workflow for the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]-.





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Caption: General mechanism of color change for a phenolic azo dye pH indicator.

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